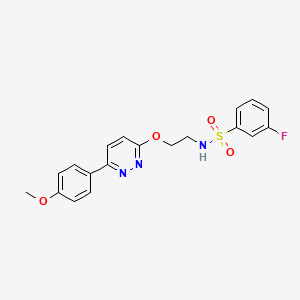

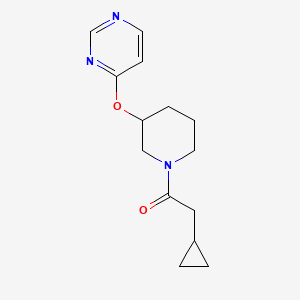

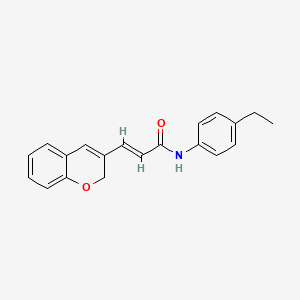

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

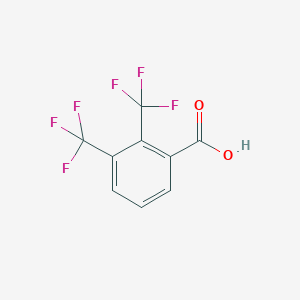

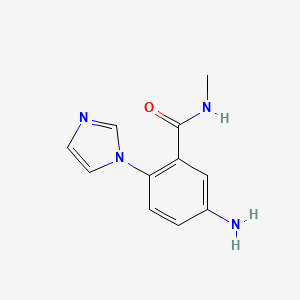

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This receptor is expressed on immune cells and plays a role in regulating immune responses. CPI-444 has been studied for its potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Antibacterial Activity : This compound has been explored in the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation. These synthesized compounds have shown promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Antibacterial Properties of Isoindoline Derivatives : Another study involved the synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline- 1,3-diones, which were also screened for antibacterial activity. This research signifies the potential of such compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Metabolite Interactions with Cytochromes : The compound is involved in the metabolism of prasugrel, an antiplatelet agent. It's been studied for its interactions with cytochromes P450, essential for understanding its metabolic pathways (Rehmel et al., 2006).

Metabolism, Excretion, and Pharmacokinetics : The compound has been investigated in the context of a dipeptidyl peptidase IV inhibitor, particularly concerning its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Sharma et al., 2012).

Synthesis of 2-Aminopyrimidinones and Self-Assembly : This compound is part of a reaction that synthesizes 2-aminopyrimidinones, which are then analyzed for their self-assembly properties and hydrogen-bonding patterns (Bararjanian et al., 2010).

Prasugrel Biotransformation : The biotransformation of prasugrel, where this compound is a metabolite, has been studied, particularly focusing on its conversion and involvement in inhibiting platelet aggregation (Williams et al., 2008).

Synthesis and Analgesic and Antiparkinsonian Activities : Research has been conducted on the synthesis of various derivatives from this compound and their evaluation for analgesic and antiparkinsonian activities, showing potential in pharmaceutical applications (Amr, Maigali, & Abdulla, 2008).

Propiedades

IUPAC Name |

2-cyclopropyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-14(8-11-3-4-11)17-7-1-2-12(9-17)19-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKITHQLEYNCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2655499.png)

![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)